molecular formula C16H26N4 B12260249 N-[1-(cyclobutylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(cyclobutylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12260249
M. Wt: 274.40 g/mol
InChI Key: NIIGCWRXNYYKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclobutylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a compound that features a piperidine ring, a pyrimidine ring, and a cyclobutylmethyl group. Compounds containing piperidine and pyrimidine rings are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H26N4

Molecular Weight

274.40 g/mol

IUPAC Name

N-[1-(cyclobutylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C16H26N4/c1-13-9-17-16(18-10-13)19(2)15-7-4-8-20(12-15)11-14-5-3-6-14/h9-10,14-15H,3-8,11-12H2,1-2H3

InChI Key

NIIGCWRXNYYKDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC3CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclobutylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The pyrimidine ring can be introduced via condensation reactions involving suitable amines and carbonyl compounds.

Industrial Production Methods

Industrial production of such compounds often employs high-throughput methods and automated systems to ensure efficiency and scalability. Techniques like continuous flow synthesis and microwave-assisted synthesis are increasingly used to optimize reaction conditions and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclobutylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

N-[1-(cyclobutylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(cyclobutylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, it may bind to receptors or enzymes, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrimidine derivatives, such as:

Uniqueness

N-[1-(cyclobutylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

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